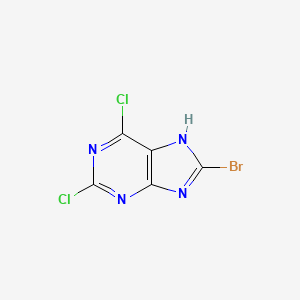
8-Bromo-2,6-dichloro-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,6-dichloro-9H-purine is a purine derivative characterized by the presence of bromine and chlorine atoms at the 8th and 2nd, 6th positions, respectively. This compound is part of a broader class of purine derivatives, which are known for their significant roles in various biological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,6-dichloro-9H-purine typically involves the halogenation of purine derivatives. One common method starts with 2,6-dichloropurine as the substrate. The bromination at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,6-dichloro-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 6th positions can be substituted with other nucleophiles.
Cross-Coupling Reactions: The bromine atom at the 8th position can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as acetonitrile are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted purine derivatives can be obtained.
Coupling Products: Aryl-substituted purines are typical products of cross-coupling reactions.
Scientific Research Applications
8-Bromo-2,6-dichloro-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,6-dichloro-9H-purine involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis through pathways involving mitochondrial and lysosomal disruption . The exact molecular targets may include enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-2,6-dichloro-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and cross-coupling reactions makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5HBrCl2N4 |
|---|---|
Molecular Weight |
267.90 g/mol |
IUPAC Name |
8-bromo-2,6-dichloro-7H-purine |
InChI |
InChI=1S/C5HBrCl2N4/c6-4-9-1-2(7)10-5(8)12-3(1)11-4/h(H,9,10,11,12) |
InChI Key |
MPAHKAKCKLJXBV-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N1)Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


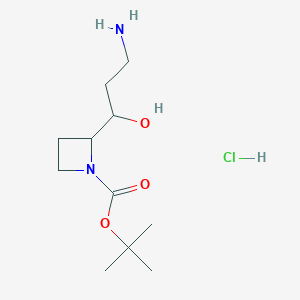
![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
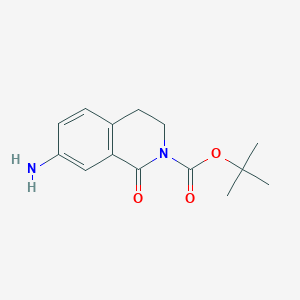
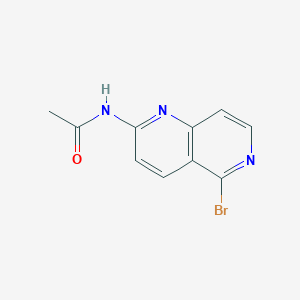
![tert-Butyl (5-chlorobenzo[d]oxazol-7-yl)carbamate](/img/structure/B11854918.png)

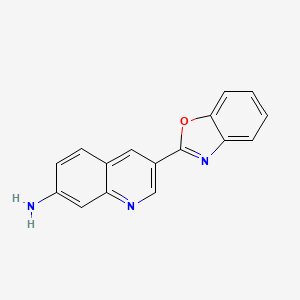

![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)
![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)


